1-(Difluoromethoxy)-3-fluoro-2-methylbenzene

Overview

Description

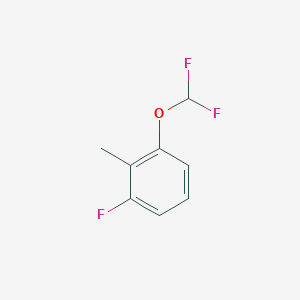

The compound “1-(Difluoromethoxy)-3-fluoro-2-methylbenzene” is a fluorinated aromatic compound. It contains a benzene ring, which is a six-membered ring with alternating double bonds, substituted with a difluoromethoxy group, a fluorine atom, and a methyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the difluoromethoxy group and the fluorine atom onto the benzene ring in separate steps. The methyl group could be introduced onto the benzene ring either before or after these steps .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, hexagonal benzene ring. The difluoromethoxy, fluorine, and methyl substituents would project out from this plane .Chemical Reactions Analysis

As an aromatic compound, “1-(Difluoromethoxy)-3-fluoro-2-methylbenzene” could undergo electrophilic aromatic substitution reactions. The electron-withdrawing difluoromethoxy and fluorine groups would make the benzene ring less reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its aromaticity and the electronegativity of the fluorine atoms. It would likely be a solid at room temperature .Scientific Research Applications

Source of Difluorocarbene : Fluoroform, CHF3, a non-ozone-depleting, nontoxic, and inexpensive gas, can be used as a difluorocarbene source in the conversion of phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives. This process is carried out at moderate temperatures and atmospheric pressure, using potassium hydroxide as a base in a two-phase process to yield the respective products (Thomoson & Dolbier, 2013).

Organometallic Chemistry and Catalysis : Fluorobenzenes, including derivatives like 1,2-difluorobenzene, are increasingly recognized as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, allowing them to be used as non-coordinating solvents or readily displaced ligands in metal complexes (Pike, Crimmin, & Chaplin, 2017).

Biodegradation and Environmental Impact : The biodegradation of difluorobenzenes, compounds used as intermediates in the industrial synthesis of pharmaceuticals and agricultural chemicals, has been studied. A microbial strain, Labrys portucalensis, was found capable of degrading 1,3-DFB as a sole carbon and energy source, with quantitative release of fluoride (Moreira et al., 2009).

Synthesis of Liquid Crystal Compounds : 1-Bromo-3-fluorobenzene and other fluorinated derivatives have been used in the synthesis of liquid crystal compounds. These compounds can improve the birefringence and reduce the threshold voltage in liquid crystal applications (De-y, 2013).

Photoredox Catalysis in Organic Synthesis : The trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, integral in pharmaceuticals and agrochemicals, can be introduced into various skeletons through photoredox catalysis. This process involves visible-light-induced single-electron-transfer (SET) processes, and fluorinated benzenes like 1,2-difluorobenzene can play a role in these reactions (Koike & Akita, 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(difluoromethoxy)-3-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLJZJPOEVOMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethoxy)-3-fluoro-2-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)

![[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1393026.png)

![2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1393031.png)

![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)